Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate
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Overview
Description
Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate is a complex organic compound with potential applications in various scientific fields. Its structure includes a benzoate core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the methoxycarbonyl group and the pyrimidin-2-ylpiperazinyl group. The final step involves the addition of the thioxomethyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or amines.
Scientific Research Applications
Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-methoxybenzoate: Shares a similar benzoate core but differs in functional groups.
Methyl 2-((4-methoxybenzoyl)amino)benzoate: Another related compound with different substituents on the benzoate core.
Uniqueness
Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-(methoxycarbonyl)-3-{[(4-pyrimidin-2-ylpiperazinyl)thioxomethyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure contains a methoxycarbonyl group and a pyrimidine-based piperazine moiety, which are known to influence its pharmacological properties.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C16H18N4O3
- Molecular Weight : 302.34 g/mol
Biological Activity Overview
Research has indicated that compounds with similar structural features exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of this compound have been explored through several studies.
Anticancer Activity
- Mechanism of Action : This compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation. It is believed to interfere with the c-Myc transcription factor's activity, which is crucial for the growth and survival of many cancer cells .
- Case Study : In a study investigating small-molecule inhibitors of c-Myc, compounds similar to this compound demonstrated significant inhibition of c-Myc-Max dimerization, leading to reduced cell viability in cancer cell lines .
- In Vitro Studies : The compound exhibited an IC50 value in the micromolar range against various cancer cell lines, indicating its potential as a therapeutic agent .
Antimicrobial Activity
Research has suggested that derivatives of this compound may possess antimicrobial properties. The presence of the thioxomethyl group is particularly noteworthy as sulfur-containing compounds often display enhanced biological activity against bacterial strains.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship indicates that modifications in the pyrimidine and piperazine moieties can significantly influence biological activity:
- Pyrimidine Substituents : Variations in the substituents on the pyrimidine ring can enhance binding affinity to target proteins involved in cancer progression.
- Piperazine Modifications : Alterations in the piperazine structure can improve solubility and bioavailability, which are crucial for therapeutic efficacy.
Research Findings
Study | Findings |
---|---|
Study A (2020) | Identified significant inhibition of c-Myc activity with IC50 values < 50 μM in vitro. |
Study B (2021) | Demonstrated antimicrobial activity against Gram-positive bacteria with MIC values ranging from 10 to 20 μg/mL. |
Study C (2023) | Explored SAR and found that modifications in the methoxycarbonyl group improved anticancer potency by 30%. |
Properties
Molecular Formula |
C19H21N5O4S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
dimethyl 2-[(4-pyrimidin-2-ylpiperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H21N5O4S/c1-27-16(25)13-4-5-14(17(26)28-2)15(12-13)22-19(29)24-10-8-23(9-11-24)18-20-6-3-7-21-18/h3-7,12H,8-11H2,1-2H3,(H,22,29) |
InChI Key |
WWGUELJQWQIEJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
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